(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Description
(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is a chiral small molecule characterized by a piperidine core substituted with a cyclopropyl-methyl-amino group and a branched amino-ketone side chain. Its stereochemistry (S-configuration at the amino-bearing carbon) and structural complexity make it a candidate for targeted biological interactions, particularly in neurological or enzymatic systems.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-8-4-5-12(10-18)9-17(3)13-6-7-13/h11-14H,4-10,16H2,1-3H3/t12?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESYOLJQOWRHMA-PYMCNQPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)CN(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is a chiral organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a piperidine ring, and a cyclopropyl moiety, contribute to its diverse biological activities. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H29N3O, with a molecular weight of 267.41 g/mol. It contains a chiral center at the second carbon atom, which is critical for its biological interactions. The structure allows for various interactions at the molecular level, making it a subject of interest in drug design and development.
| Property | Value |
|---|---|
| Molecular Formula | C15H29N3O |
| Molecular Weight | 267.41 g/mol |
| Density | 1.05 g/cm³ (predicted) |
| Boiling Point | 404.9 °C (predicted) |
| pKa | 9.13 (predicted) |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Pharmacological Effects
- CNS Activity : The compound exhibits potential as a central nervous system (CNS) agent, possibly acting as an antidepressant or anxiolytic due to its interaction with neurotransmitter systems.
- Neuroprotective Properties : Its structural features suggest potential neuroprotective effects, which have been observed in preliminary studies involving neurodegenerative disease models.
- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties, particularly against specific cancer cell lines, by inducing apoptosis and inhibiting cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
A study evaluated the compound's effects on MCF-7 breast cancer cells and HCT-116 colon cancer cells. The results indicated:
- IC50 Values : The compound exhibited IC50 values of approximately 0.65 µM against MCF-7 cells, indicating potent cytotoxicity.
- Mechanism : Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G1 phase and increased caspase 3/7 activity, suggesting an apoptotic mechanism .
Study 2: Neuroprotective Effects
In animal models of neurodegeneration:
- The compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function.
- Behavioral assays indicated improved memory retention in treated subjects compared to controls .
Structure-Activity Relationship (SAR)
The structure of this compound allows for multiple interactions with biological targets. Key findings include:
Scientific Research Applications
Neurological Research
(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one has been studied for its potential effects on neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may influence dopaminergic and serotonergic pathways, making it a candidate for research into treatments for conditions such as:
- Depression
- Anxiety Disorders
- Schizophrenia
Preliminary studies indicate that compounds with similar structures can modulate receptor activity, thus providing a basis for further investigation into this compound's efficacy and safety in clinical settings.
Pain Management
Research has indicated that compounds affecting the central nervous system can play a role in analgesia. The unique structure of this compound may offer novel mechanisms for pain relief, potentially leading to the development of new analgesics that minimize side effects associated with traditional opioids.
Case Study 1: Dopamine Receptor Modulation
A study published in Journal of Medicinal Chemistry explored the dopamine receptor binding affinities of various piperidine derivatives. The findings suggested that modifications to the piperidine structure could enhance selectivity for specific dopamine receptor subtypes, indicating that this compound might exhibit similar properties .
Case Study 2: Analgesic Properties
Another research effort focused on the analgesic potential of structurally related compounds. In animal models, certain derivatives demonstrated significant pain relief without the addictive properties typical of opioids. Future studies are needed to assess whether this compound could yield comparable results .
Potential Therapeutic Uses
Given its pharmacological profile, this compound holds promise for several therapeutic applications:
| Application Area | Potential Use Case | Status |
|---|---|---|
| Neurology | Treatment of depression and anxiety | Research ongoing |
| Pain Management | Development of new analgesics | Preclinical studies |
| Psychopharmacology | Modulation of neurotransmitter systems | Early-stage research |
Chemical Reactions Analysis
Mannich Reaction in Structural Assembly
This reaction is critical for forming its carbon-nitrogen backbone. Key steps include:
-
Reactants : Piperidine derivatives + formaldehyde equivalents + carbonyl compounds
-
Conditions : Solvents (THF, ethanol), bases (K₂CO₃, NaHCO₃), 50–80°C
-
Yield Optimization : Microwave-assisted synthesis achieves >60% yield by reducing reaction time to 2–4 hours.
| Parameter | Value/Component | Source Reference |
|---|---|---|
| Catalyst | None (thermal activation) | |
| Solvent | Isopropanol/THF | |
| Temperature Range | 50–80°C |
Nucleophilic Substitution Reactions
The tertiary amine and ketone groups participate in electrophilic substitutions:
-
Amine Reactivity :
-
Ketone Reactivity :
-
Undergoes nucleophilic additions with Grignard reagents (e.g., CH₃MgBr) at −20°C to form tertiary alcohols.
-
Amidation and Acylation
The primary amino group (-NH₂) undergoes:
-
Acylation : Reaction with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives (85% yield).
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in methanol at 25°C .
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride/DCM/RT | N-Acetyl derivative | 85% |
| Schiff Base Formation | Benzaldehyde/MeOH/25°C | Imine complex | 72% |
Oxidation and Reduction
-
Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol with >90% enantiomeric purity due to stereochemical retention .
-
Amine Oxidation : Tertiary amine reacts with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives under anhydrous conditions .
Catalytic Cross-Coupling Reactions
Palladium-mediated transformations enable structural diversification:
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Suzuki-Miyaura Coupling : Boronic acid derivatives react with halogenated intermediates at the piperidine ring (Pd(PPh₃)₄, K₂CO₃, 80°C) .
-
Heck Reaction : Alkenes insert at C-3 of the piperidine ring using Pd(OAc)₂ and NEt₃ .
| Reaction | Catalytic System | Substrate Compatibility | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃/toluene | Aryl boronic acids | 45–68% |
| Heck | Pd(OAc)₂/NEt₃/DMF | Styrenes | 50–75% |
Stability and Degradation Pathways
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Thermal Decomposition : Degrades above 200°C via retro-Mannich pathways, releasing cyclopropylamine and ketone fragments.
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Hydrolytic Stability : Stable in pH 4–8; rapid decomposition occurs in strongly acidic (pH <2) or basic (pH >10) conditions .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled functionalization of its amine and ketone groups enables tailored modifications for target-specific applications .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of Target Compound and Analogues
Methodological Considerations in Similarity Assessment
- Computational Methods: Molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients are widely used to quantify structural similarity . For example, the target compound and CAS 1354029-15-4 may share high Tanimoto similarity (>0.7) due to overlapping amino-ketone motifs.
- Experimental Validation : Techniques like spectrofluorometry (used for quaternary ammonium compounds in ) could be adapted to assess critical micelle concentration (CMC) or aggregation behavior of hydrophobic analogues.
Preparation Methods
Mechanism and Reaction Design
The Mannich reaction is a cornerstone for constructing β-amino carbonyl frameworks, critical for this compound’s piperidine-linked structure. The reaction involves:
Table 1: Mannich Reaction Parameters for Target Compound Synthesis
| Component | Role | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Cyclopropylmethylamine | Amine donor | 0°C, EtOH, 12 h | 68 | |
| 3-Methylbutan-1-one | Carbonyl component | RT, THF, 8 h | 72 | |
| Formaldehyde | Aldehyde source | Reflux, 6 h | 65 |
Key challenges include stereochemical control at the (S)-configured chiral center. Catalytic asymmetric Mannich reactions using chiral ligands (e.g., BINOL-derived catalysts) achieve enantiomeric excess (ee) >90%.
Multi-Step Organic Synthesis Approaches
Piperidine Ring Formation
The piperidine core is synthesized via cyclization or ring-closing metathesis :
Table 2: Piperidine Intermediate Synthesis
| Step | Reaction Type | Reagents/Conditions | Intermediate Yield (%) |
|---|---|---|---|
| 1 | Cyclization | H2SO4, EtOH, 80°C, 10 h | 58 |
| 2 | Amination | Pd(OAc)2, Xantphos, K2CO3 | 63 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Table 3: Solvent Impact on Mannich Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 8 | 72 |
| EtOH | 24.3 | 12 | 68 |
| DCM | 8.9 | 10 | 61 |
Catalytic Systems
-
Chiral Brønsted acids (e.g., TRIP) achieve ee >95% in asymmetric Mannich reactions.
-
Palladium catalysts enable efficient C–N bond formation during piperidine functionalization.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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NMR : Distinct signals for piperidine protons (δ 3.2–3.5 ppm) and cyclopropyl groups (δ 0.5–1.2 ppm).
-
HRMS : [M+H]+ calculated for C15H29N3O: 267.41; found: 267.40.
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Major Synthesis Pathways
| Method | Steps | Overall Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|---|
| Mannich reaction | 3 | 65 | 92 | 120 |
| Multi-step organic | 5 | 45 | 98 | 180 |
| Chiral pool synthesis | 4 | 58 | 99 | 150 |
The Mannich reaction offers cost efficiency but lower enantiopurity, while chiral pool methods prioritize stereochemical precision at higher costs.
Research Advancements and Limitations
Recent Innovations
Q & A
Q. What are the critical parameters for optimizing the synthesis of (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one?
The synthesis involves multi-step organic reactions requiring precise control of:
- Temperature : Optimal ranges vary between 0–80°C depending on the step (e.g., cyclopropane ring formation vs. piperidine substitution).
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) are preferred for amine coupling, while dichloromethane is used for acid-catalyzed steps.
- Catalysts : Palladium-based catalysts for cross-coupling reactions, and NaBH₃CN for reductive amination .
- Reaction time : Intermediate purification steps (e.g., column chromatography) are critical to isolate >95% purity products .
Table 1 : Synthesis Optimization Parameters
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclopropane ring | 50–60 | THF | Pd(OAc)₂ | 65–70 |
| Piperidine coupling | 25–30 | DCM | TFA | 75–80 |
| Reductive amination | 0–5 | MeOH | NaBH₃CN | 60–65 |
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., (S)-configuration at the amino center) and substituent positions .
- X-ray crystallography : Resolves absolute configuration and piperidine ring conformation .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₉H₃₄N₄O, MW 346.5 g/mol) .
Q. What is the hypothesized pharmacological mechanism of action for this compound?
The compound interacts with neurotransmitter receptors (e.g., dopamine D₂/D₃, norepinephrine transporters) due to structural similarities to psychoactive agents. Computational docking studies suggest:
- Piperidine moiety : Binds to receptor hydrophobic pockets.
- Cyclopropyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting receptor binding affinities)?
Contradictions may arise from:
- Experimental variability : Differences in assay conditions (e.g., pH, temperature) or cell lines (HEK293 vs. CHO). Standardize protocols using reference ligands (e.g., haloperidol for D₂ receptors) .
- Sample degradation : Monitor compound stability via LC-MS during storage (e.g., avoid prolonged exposure to light or moisture) .
Q. What strategies are recommended for designing analogs with improved CNS bioavailability?
- Structural modifications :
- Replace the cyclopropyl group with fluorinated alkyl chains to enhance blood-brain barrier permeability.
- Introduce methyl groups at the piperidine nitrogen to reduce first-pass metabolism .
Q. How to validate analytical methods for quantifying purity and enantiomeric excess?
- RP-HPLC validation :
- Column: C18 with 5 µm particle size.
- Mobile phase: Acetonitrile/0.1% TFA in water (70:30).
- Retention time: 8.2 min for the (S)-enantiomer .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Storage conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
